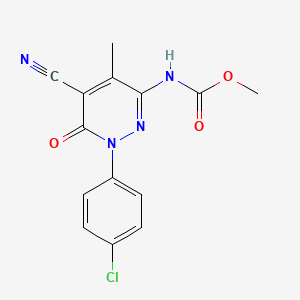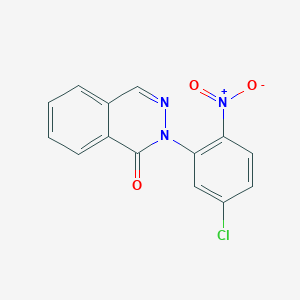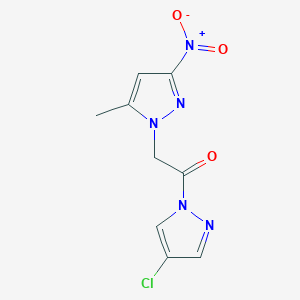
Methyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate is a synthetic compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a carbamate moiety. Its unique chemical properties make it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanoethene. This intermediate is then subjected to cyclization with hydrazine hydrate to yield 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine. Finally, the carbamate group is introduced through the reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and solvents is carefully controlled to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl-1-(4-Chlorphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, einschließlich als Vorläufer für die Arzneimittelentwicklung.
Industrie: Wird bei der Synthese von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann die Cyanogruppe mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung von biologischen Signalwegen führt. Die Chlor- und Carbamategruppen können die Bindungsaffinität und -spezifität der Verbindung gegenüber ihren Zielstrukturen verstärken. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobiellen oder krebshemmenden Aktivitäten .
Ähnliche Verbindungen:
- Methyl-1-(4-Chlorphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate
- Methyl-1-(4-Fluorphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate
- Methyl-1-(4-Bromphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate
Einzigartigkeit: Das Vorhandensein der Chlorogruppe in Methyl-1-(4-Chlorphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate unterscheidet es von seinen Analogen mit unterschiedlichen Halogen-Substitutionen. Diese Chlorogruppe kann die Reaktivität, Bindungsaffinität und die gesamte biologische Aktivität der Verbindung beeinflussen und sie somit in ihrer Klasse einzigartig machen .
Wirkmechanismus
The mechanism of action of methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate involves the inhibition of specific enzymes and pathways. For instance, in agricultural applications, it acts as a fungicide by inhibiting mitochondrial respiration in fungi, leading to the disruption of energy production and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyraclostrobin: A strobilurin fungicide with a similar mode of action.
BF 500-3: A desmethoxy metabolite of pyraclostrobin with comparable toxicity.
Uniqueness
Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate is unique due to its specific structural features, such as the presence of both a cyano group and a carbamate moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11ClN4O3 |
|---|---|
Molekulargewicht |
318.71 g/mol |
IUPAC-Name |
methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazin-3-yl]carbamate |
InChI |
InChI=1S/C14H11ClN4O3/c1-8-11(7-16)13(20)19(10-5-3-9(15)4-6-10)18-12(8)17-14(21)22-2/h3-6H,1-2H3,(H,17,18,21) |
InChI-Schlüssel |
ICJGEEGWUDUCCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N=C1NC(=O)OC)C2=CC=C(C=C2)Cl)C#N |
Löslichkeit |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B11489374.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489378.png)
![4-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B11489383.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489388.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butanoate](/img/structure/B11489389.png)

![1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea](/img/structure/B11489392.png)
![3-(3-Chlorophenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B11489394.png)
![N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11489398.png)

![N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489407.png)
![2-amino-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489418.png)
![N-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11489423.png)
![Methyl 4-oxo-4-{[4-(thiophen-2-ylcarbonyl)phenyl]amino}butanoate](/img/structure/B11489424.png)
